molecular formula C5H3ClN2O B152826 Pyrimidine-5-carbonyl chloride CAS No. 40929-48-4

Pyrimidine-5-carbonyl chloride

Cat. No. B152826
CAS RN: 40929-48-4
M. Wt: 142.54 g/mol
InChI Key: NFKXXURQUMEXDJ-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

The titled compound was prepared according to the procedure of Method D using 3,4-difluoro-N′-hydroxybenzimidamide (Tyger) and pyrimidine-5-carbonyl chloride. The pyrimidine-5-carbonyl chloride was prepared by the reaction of pyrimidine-5-carboxylic acid (Maybridge, 138 mg, 1.0 mmol) with oxalyl chloride (Aldrich, 2 M, in CH2Cl2, 1.0 mL, 2.0 mmol) and a drop of dimethylformamide at room temperature over 1 hour with subsequent removal of volatiles under reduced pressure. 1H NMR (300 MHz, DMSO-d6) δ 7.72 (dt, J=10.5, 8.5 Hz, 1 H), 7.94-8.05 (m, 1 H), 8.11 (ddd, J=10.9, 7.7, 2.0 Hz, 1 H), 8.12 (none, 1H), 9.51 (s, 1 H), 9.54 (s, 2 H) ppm; MS (DCI/NH3) m/z 261 (M+H)+.
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[F:12])[C:5](=[N:7][OH:8])[NH2:6].[N:13]1[CH:18]=[C:17]([C:19]([Cl:21])=[O:20])[CH:16]=[N:15][CH:14]=1.N1C=C(C(O)=O)C=NC=1.C(Cl)(=O)C(Cl)=O>>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[N:6]=[C:19]([C:17]3[CH:18]=[N:13][CH:14]=[N:15][CH:16]=3)[O:8][N:7]=2)[CH:9]=[CH:10][C:11]=1[F:12].[N:13]1[CH:18]=[C:17]([C:19]([Cl:21])=[O:20])[CH:16]=[N:15][CH:14]=1

Inputs

Step One
Name
Quantity
138 mg
Type
reactant
Smiles
N1=CN=CC(=C1)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(N)=NO)C=CC1F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC(=C1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a drop of dimethylformamide at room temperature over 1 hour with subsequent removal of volatiles under reduced pressure
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1=NOC(=N1)C=1C=NC=NC1
Name
Type
product
Smiles
N1=CN=CC(=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.